Mal-PEG8-acid

描述

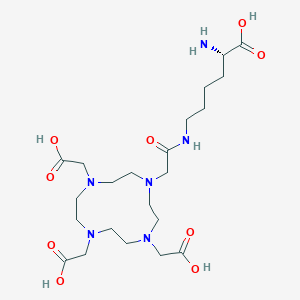

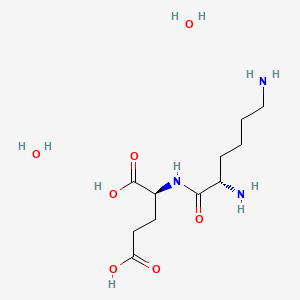

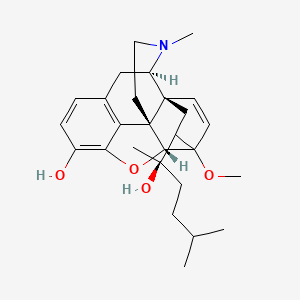

Mal-PEG8-acid is a PEG linker containing a maleimide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Synthesis Analysis

Mal-PEG8-acid is a PEG derivative containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis

The molecular formula of Mal-PEG8-acid is C23H39NO12 . It has a molecular weight of 521.6 g/mol .Chemical Reactions Analysis

The maleimide group in Mal-PEG8-acid will react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis

Mal-PEG8-acid is a hydrophilic PEG spacer that increases solubility in aqueous media .科研应用

Enhanced Circulation Half-Life

- Application : N-terminal site-specific PEGylation using Mal-PEG8-acid has been shown to enhance the circulation half-life of therapeutic agents like Thymosin alpha 1 (Tα1). This modification significantly increases immunoactivity and stability in vivo compared to non-PEGylated forms (Peng et al., 2019).

Drug Delivery Systems

- Application : Mal-PEG8-acid has been used to modify Bovine Serum Albumin (BSA) to create a drug delivery system. This system can transport hydrophobic materials through the bloodstream, retaining ligand binding capabilities and reducing drug toxicity risks (Hill et al., 2017).

- Application : In cancer treatment, multifunctional polymeric micelles using Mal-PEG8-acid have been developed for targeted intracellular drug delivery. These micelles enhance cancer cell uptake and effectively deliver anticancer drugs in a targeted manner (Chen et al., 2015).

Analytical and Quality Control Methods

- Application : Mal-PEG8-acid plays a role in analytical techniques, such as reversed-phase high-pressure liquid chromatography, for separating and detecting impurities in raw materials used for protein PEGylation (Tang et al., 2012).

- Application : A spectrophotometric biphasic assay has been developed for estimating mPEG-maleimide in thiol PEGylation reaction mixtures. This method is significant for quantitative analysis in drug delivery studies (Nanda et al., 2016).

Nanotechnology Applications

- Application : Mal-PEG8-acid has been used in the synthesis of nanohybrids for biomedical applications like targeted drug delivery and photodynamic therapy (Gonçalves et al., 2018).

Biomaterials and Bioconjugation

- Application : Chitosan conjugated with maleimide (CS-Mal), involving Mal-PEG8-acid, has been proposed as a precursor for bioconjugation and the development of biomaterials like in situ injectable adhesive gels (Matsumoto et al., 2016).

Protein and Peptide Therapeutics

- Application : Mal-PEG8-acid has been used in the reversible PEGylation of protein and peptide drugs, which helps prolong their action and enhance their stability and efficacy (Tsubery et al., 2004).

Safety And Hazards

Mal-PEG8-acid may cause respiratory irritation and skin irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

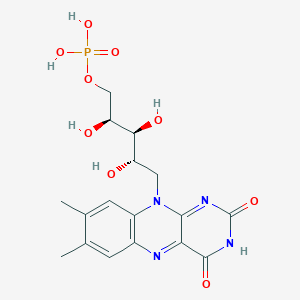

Mal-PEG8-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are expected to open a new era of therapeutic revolution for targeted anti-cancer therapies . A key next step for PROTACs is to determine whether this approach can actually break through the degradation of undruggable targets .

性质

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO12/c25-21-1-2-22(26)24(21)4-6-30-8-10-32-12-14-34-16-18-36-20-19-35-17-15-33-13-11-31-9-7-29-5-3-23(27)28/h1-2H,3-20H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZPPWOSICDUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-PEG8-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。